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Cadmium;phosphane

Cat. No.: B12300932
M. Wt: 146.41 g/mol
InChI Key: KXMBYLNCLXOBRV-UHFFFAOYSA-N
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Description

Overview of Cadmium Coordination Chemistry in Materials Science

Cadmium, a group 12 element, is known for its flexible coordination geometry, commonly adopting tetrahedral, and less frequently, higher coordination numbers. researchgate.netwikipedia.org This adaptability allows it to form a wide range of complexes with various ligands. In materials science, cadmium-containing compounds are integral to the production of semiconductors, pigments, and batteries. wikipedia.org The nature of the ligands coordinated to the cadmium center plays a crucial role in determining the final properties of the material, influencing factors such as crystal structure, electronic bandgap, and photoluminescence. numberanalytics.com

The Role of Phosphine (B1218219) and Phosphine-Derived Ligands in Cadmium Chemistry

Phosphines (PR₃) and their derivatives are a cornerstone of coordination chemistry, acting as spectator ligands that can fine-tune the electronic and steric properties of a metal center. numberanalytics.com In cadmium chemistry, phosphine ligands are instrumental for several reasons. Their strong σ-donating ability stabilizes the cadmium center, while their tunable steric bulk can control the aggregation and dimensionality of the resulting complexes. numberanalytics.comcardiff.ac.uk This control is paramount in the synthesis of well-defined cadmium-phosphine clusters and coordination polymers. rsc.org Furthermore, phosphines and related phosphorus compounds, such as phosphine oxides and phosphinic acids, are crucial in the synthesis of cadmium-based quantum dots, where they act as capping agents to control nanocrystal growth and passivate surface defects. acs.orgnih.govamericanelements.com

Classification of Cadmium-Phosphorus Architectures

The structural diversity of cadmium-phosphorus compounds allows for their classification into several key architectures:

Molecular Complexes: These are discrete molecules where one or more cadmium ions are coordinated by phosphine or other phosphorus-based ligands. bohrium.comrsc.org They serve as fundamental building blocks and can be used as precursors for larger structures. bohrium.com

Coordination Polymers: In these structures, cadmium centers are linked by bridging phosphine or phosphonate (B1237965) ligands to form one-, two-, or three-dimensional networks. acs.org The properties of these polymers are highly dependent on the geometry of the cadmium ion and the nature of the bridging ligand.

Nanomaterials and Quantum Dots: This category includes cadmium phosphide (B1233454) (Cd₃P₂ or Cd₆P₇) nanocrystals and quantum dots, where phosphine-based ligands are often used during synthesis to control size, shape, and surface chemistry. acs.orgacs.orgulm.edu These materials exhibit quantum confinement effects, leading to size-tunable optical and electronic properties.

Interactive Data Table: Properties of Selected Cadmium-Phosphorus Compounds

Compound/SystemArchitectureKey Synthetic MethodNotable PropertyApplication Area
[Cd(Xantphos)I₂]Molecular ComplexSolution-phase reactionForms metal oxide nanoparticles upon thermal decomposition. bohrium.comPrecursor for Nanoparticles
CdSe/TOPQuantum DotHot-injectionSize-tunable photoluminescence. researchgate.netOptoelectronics
CdS QDsQuantum DotOne-pot reaction in alcoholHigh photoluminescence quantum yield. acs.orgBioimaging
Cd₆P₇ NCsNanocrystalGas-liquid interfacial reactionHigh monodispersity. acs.orgacs.orgLight-Emitting Diodes
[Cd(dithiophosphinato)₂]₂Molecular ComplexReaction of ammonium (B1175870) salt with CdCl₂. ias.ac.inForms dimeric structures with bridging dithiophosphinato groups. ias.ac.inLubricant Additives

Structure

2D Structure

Chemical Structure Depiction
molecular formula CdH3P B12300932 Cadmium;phosphane

Properties

Molecular Formula

CdH3P

Molecular Weight

146.41 g/mol

IUPAC Name

cadmium;phosphane

InChI

InChI=1S/Cd.H3P/h;1H3

InChI Key

KXMBYLNCLXOBRV-UHFFFAOYSA-N

Canonical SMILES

P.[Cd]

Origin of Product

United States

Synthetic Methodologies for Cadmium Phosphorus Compounds and Complexes

Colloidal Synthesis Routes for Cadmium Phosphide (B1233454) Nanocrystals

Colloidal synthesis offers a versatile "bottom-up" approach to produce cadmium phosphide nanocrystals with precise control over size, shape, and surface chemistry. These methods involve the chemical reaction of cadmium and phosphorus precursors in a high-boiling point solvent in the presence of stabilizing ligands.

Utilization of Molecular Phosphorus Precursors (e.g., Tris(trimethylsilyl)phosphine, Phosphine (B1218219) Gas)

The choice of the phosphorus precursor is critical in determining the reactivity, stoichiometry, and quality of the resulting cadmium phosphide nanocrystals. Highly reactive molecular phosphorus sources are commonly employed to facilitate the reaction at moderate temperatures.

Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, is a widely used and highly effective phosphorus precursor for the synthesis of Cd₃P₂ nanocrystals. frontiersin.org Its high reactivity allows for the formation of high-quality nanocrystals with tunable emissions from the visible to the near-infrared (NIR) spectrum. frontiersin.orgresearchgate.net For instance, the reaction of a cadmium precursor like cadmium oleate (B1233923) with P(SiMe₃)₃ in a high-boiling solvent such as 1-octadecene (B91540) (ODE) is a common approach. researchgate.net In one method, P(SiMe₃)₃ is injected into a hot solution of cadmium oleate, leading to the rapid nucleation and growth of Cd₃P₂ quantum dots. researchgate.net The size of the nanocrystals, and thus their optical properties, can be controlled by adjusting parameters like reaction temperature, growth time, and the concentration of ligands like oleic acid. frontiersin.orgresearchgate.net

Phosphine gas (PH₃) represents a less reactive and more economical alternative to P(SiMe₃)₃. frontiersin.org Its lower reactivity can be advantageous, allowing for slower growth rates and potentially better control over the size distribution of the nanocrystals. frontiersin.org However, the use of PH₃ can sometimes lead to different stoichiometries; for example, research has shown that using PH₃ instead of P(SiMe₃)₃ can result in the formation of Cd₆P₇ nanocrystals instead of the more common Cd₃P₂. frontiersin.orgnih.govacs.org A notable technique involves the ex-situ production of phosphine gas which is then introduced into the reaction flask, a method that has been shown to yield highly monodisperse nanoparticles. nih.govacs.org

Phosphorus Precursor Typical Cadmium Precursor Common Ligands/Solvents Resulting Product Key Features
Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)Cadmium Oleate, Cadmium AcetateOleylamine (B85491), Trioctylphosphine (B1581425), Oleic Acid, 1-OctadeceneCd₃P₂ NanocrystalsHigh reactivity, tunable emission (650-1200 nm), high photoluminescence quantum yield (PLQY) up to 40%. frontiersin.orgmdpi.com
Phosphine Gas (PH₃)Cadmium-ligand complexOleylamine, TrioctylphosphineCd₆P₇ NanocrystalsLess reactive than P(SiMe₃)₃, improved size distribution, can lead to different stoichiometries. frontiersin.orgnih.govacs.org

Role of Phosphine Ligands as Capping Agents and Reactants (e.g., Trioctylphosphine)

Long-chain phosphines, particularly trioctylphosphine (TOP), play a multifaceted role in the synthesis of cadmium phosphide and other metal phosphide nanocrystals. researchgate.netchemicalbook.comnih.gov TOP can function simultaneously as a solvent, a surface-capping ligand to provide colloidal stability, and even as a phosphorus source. chemicalbook.comberkeley.edu

As a capping agent, the phosphorus atom in TOP coordinates to the surface of the growing nanocrystal, preventing aggregation and controlling growth kinetics. chemicalbook.comnih.gov This stabilization is crucial for producing monodisperse nanoparticles. chemicalbook.com In many syntheses, TOP is used in conjunction with other ligands like oleylamine or as part of a solvent system with trioctylphosphine oxide (TOPO). frontiersin.orgberkeley.edu

Furthermore, the P-C bond in TOP can be cleaved at high temperatures in the presence of metals, allowing TOP to serve as the phosphorus reactant itself. frontiersin.orgchemicalbook.com This has been demonstrated in the synthesis of various metal phosphides, where metal precursors react directly with TOP to form the corresponding phosphide nanocrystals. frontiersin.orgberkeley.edu This dual functionality simplifies the reaction system, though it can make reaction control more complex compared to using a separate, more reactive phosphorus source. chemicalbook.comberkeley.edu

Single-Source Precursor Approaches for Cadmium Phosphides

Single-source precursors (SSPs) are molecules that contain both cadmium and phosphorus atoms within a single compound, linked by a chemical bond. rsc.orgrsc.org The thermolysis (decomposition at high temperature) of these SSPs in a coordinating solvent offers a direct route to cadmium phosphide nanoparticles. This approach provides excellent stoichiometric control as the Cd:P ratio is fixed within the precursor molecule.

An example of this approach is the use of cadmium diorganophosphide compounds, such as [MeCd(PBuᵗ₂)₂]₃. rsc.orgrsc.org When heated in a high-boiling point solvent like tri-n-octylphosphine oxide (TOPO), these precursors decompose to form Cd₃P₂ nanoparticles. rsc.orgrsc.org The properties of the resulting nanocrystals are influenced by the organic groups on the precursor and reaction conditions like time and temperature. rsc.org This method has been successful in producing Cd₃P₂ nanoparticles that exhibit distinct quantum confinement effects. rsc.orgrsc.org

Hot-Injection and Solution-Phase Techniques for Nanocrystal Formation

The hot-injection method is a cornerstone of colloidal nanocrystal synthesis and is widely applied to cadmium phosphide. set-science.comresearchgate.netyoutube.com The technique involves the rapid injection of one precursor (often the phosphorus source in a syringe) into a hot solution containing the other precursor (the cadmium source) and coordinating ligands. set-science.comyoutube.com This sudden introduction of reactants creates a burst of nucleation, where a large number of small crystal nuclei form simultaneously. set-science.com This is followed by a slower growth phase where monomers add to the existing nuclei. This temporal separation of nucleation and growth is key to achieving a narrow size distribution. set-science.comresearchgate.net

Another important solution-phase approach is the solution-liquid-solid (SLS) mechanism, which is particularly effective for synthesizing anisotropic nanostructures like nanowires. researchgate.netrsc.org In a typical SLS synthesis of Cd₃P₂ nanowires, a metal nanoparticle catalyst (e.g., Bismuth) is introduced into the reaction. researchgate.net The precursors (cadmium and phosphorus) dissolve in the liquid catalyst droplet, and upon supersaturation, the Cd₃P₂ nanowire precipitates and grows from the droplet. researchgate.netrsc.org This method allows for effective tuning of the nanowire length. researchgate.netrsc.org

Technique Description Advantages Example Application
Hot-Injection Rapid injection of a precursor into a hot solvent containing the other precursor. set-science.comTemporal separation of nucleation and growth, leads to high monodispersity. set-science.comyoutube.comSynthesis of CdSe, CdS, and Cd₃P₂ quantum dots. researchgate.netset-science.com
Solution-Liquid-Solid (SLS) Growth of nanowires from a liquid metal catalyst nanoparticle seed. researchgate.netrsc.orgProduces single-crystalline, one-dimensional nanostructures (nanowires/nanorods). researchgate.netrsc.orgSynthesis of single-crystalline Cd₃P₂ nanowires. researchgate.netrsc.org

Gas-Liquid Interfacial Reaction Methods for Monodisperse Nanoparticles

A less common but highly effective method for producing extremely monodisperse nanoparticles is the gas-liquid interfacial reaction. nih.govacs.org This technique involves introducing a gaseous precursor (like PH₃) to the surface of a liquid containing the cadmium precursor. The reaction is confined to the interface between the two phases.

This method has been successfully used to synthesize cadmium phosphide nanocrystals with such a high degree of monodispersity that multiple electronic transitions are clearly visible in their absorbance spectra, a hallmark of a uniform particle population. nih.govacs.org Interestingly, research using this method provided clear evidence for the formation of a Cd₆P₇ stoichiometry rather than Cd₃P₂. nih.govacs.org The controlled reaction at the interface allows for slow, uniform growth, which is the key to the resulting monodispersity. nih.govacs.org

Chemical Vapor Deposition of Cadmium Phosphide Thin Films

Chemical vapor deposition (CVD) is a technique used to produce high-quality, solid thin films from gaseous reactants. rsc.org For cadmium phosphide, this typically involves the decomposition of volatile precursor molecules onto a heated substrate. Aerosol-assisted chemical vapor deposition (AACVD) is a variation where precursors are dissolved in a solvent and delivered to the substrate as an aerosol. acs.orgamericanelements.com

Single-source precursors are particularly advantageous for the CVD of compound semiconductors like Cd₃P₂ as they simplify vapor transport and can ensure the correct stoichiometry in the final film. For example, the precursor Cd[(SPⁱPr₂)₂N]₂ has been used in AACVD to deposit thin films on glass substrates. acs.org Depending on the deposition conditions, this single precursor can yield either cadmium sulfide (B99878) or cadmium phosphide films. acs.org Similarly, the precursor Cd[(SPⁱPr₂)(SePⁱPr₂)N]₂ has been used in AACVD at temperatures between 475 and 525 °C to produce films containing monoclinic cadmium phosphide alongside hexagonal cadmium selenide (B1212193). americanelements.com The composition and phase of the deposited films are controlled by parameters such as substrate temperature and carrier gas flow rates. americanelements.com

Aerosol-Assisted Chemical Vapor Deposition (AACVD) using Organometallic Precursors

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique for depositing thin films from organometallic precursors. This method involves dissolving the precursor in a suitable solvent, generating an aerosol from the solution, and transporting the aerosol droplets into a heated reactor where solvent evaporation and precursor decomposition occur to form a film on a substrate.

A notable application of this technique is the use of single-source precursors that contain all the necessary elements for the final material. For instance, the compound Cd[(SPiPr2)2N]2 has been successfully used to deposit both cadmium sulfide (CdS) and cadmium phosphide (CdP) thin films. nih.govacs.orgnih.govresearchgate.net The deposition outcome is highly dependent on the reaction conditions. Studies have shown that at temperatures between 475 and 525 °C, this precursor can yield hexagonal cadmium selenide and monoclinic cadmium phosphide films on glass substrates. nih.gov The decomposition of Cd[(SPiPr2)2N]2 has been investigated through pyrolysis-gas chromatography/mass spectrometry and modeled using density functional theory to understand the fragmentation pathways that lead to either CdS or CdP films. acs.orgnih.govresearchgate.net The ability to deposit different materials from a single compound by tuning process parameters like temperature and argon flow rate highlights the control offered by the AACVD method. nih.gov

Table 1: AACVD Synthesis of Cadmium Phosphide Films

PrecursorSubstrateDeposition Temperature (°C)Resulting Phase(s)Reference
Cd[(SPiPr2)2N]2Glass500 - 525Cadmium Sulfide and/or Cadmium Phosphide nih.govresearchgate.net
Cd[(SPiPr2)(SePiPr2)N]2Glass475 - 525Cadmium Selenide and Cadmium Phosphide nih.gov

Metalorganic Vapour-Phase Epitaxy (MOVPE/MOCVD) Approaches

Metalorganic Vapour-Phase Epitaxy (MOVPE), also commonly known as Metalorganic Chemical Vapor Deposition (MOCVD), is a cornerstone technology for producing high-quality single-crystal thin films for complex semiconductor multilayer structures. wikipedia.orgosti.gov The process involves introducing ultrapure metalorganic precursor gases and hydrides into a reactor, where they decompose and react on a heated substrate surface to form an epitaxial layer. wikipedia.orgchemeurope.com Unlike physical deposition methods, MOVPE is a chemical reaction-based process conducted at moderate pressures (10 to 760 Torr). wikipedia.org

For the growth of cadmium phosphide (Cd3P2), MOVPE utilizes precursors like trimethylindium (B1585567) ((CH3)3In) as the group III source and phosphine (PH3) as the group V source for indium phosphide, with analogous cadmium precursors used for Cd3P2. wikipedia.orgchemeurope.com Research has demonstrated the successful growth of n-type Cd3P2 films with high charge carrier mobilities. researchgate.net These films exhibit direct optical transitions at energies such as 0.62, 0.65, and 0.71 eV. researchgate.net The technique's precision allows for the creation of devices incorporating thermodynamically metastable alloys, making it a dominant process in the manufacturing of optoelectronics. wikipedia.org

Synthesis of Discrete Cadmium(II)-Phosphine Coordination Complexes

The synthesis of discrete cadmium(II)-phosphine coordination complexes involves the reaction of a cadmium source, typically a salt, with various phosphine ligands. These reactions lead to the formation of well-defined molecular structures with specific coordination geometries around the cadmium center.

The direct reaction between cadmium(II) salts and tertiary phosphines is a fundamental method for creating cadmium-phosphine complexes. The nature of the anion in the cadmium salt (e.g., chloride, perchlorate) and the steric and electronic properties of the phosphine ligand dictate the stoichiometry and structure of the resulting complex.

For example, cadmium(II) chloride or cadmium(II) perchlorate (B79767) reacts with various phosphine tellurides (which are tertiary phosphines with a tellurium atom bonded to the phosphorus) to form complexes with the general formula CdX2(R3PTe)n. tandfonline.comtandfonline.com In these reactions, the phosphine telluride ligand coordinates to the cadmium center through the tellurium atom. tandfonline.comresearch-nexus.net Similarly, reacting a pre-formed cadmium complex, [Cd(Sac-CH2O)2], with the monodentate tertiary phosphine, triphenylphosphine (B44618) (PPh3), results in the formation of a new complex, [Cd(K1-Sac-CH2O)2(PPh3)2], in high yield. rdd.edu.iq The coordination of triphenylphosphine to cadmium has also been demonstrated in other systems, where its presence is confirmed by spectroscopic methods like 31P NMR. nih.gov

A well-documented strategy involves a two-step synthesis. First, a primary cadmium complex is synthesized, which is then reacted with a phosphine ligand. For instance, cadmium(II) chloride hydrate (B1144303) is reacted with N-hydroxymethylsaccharin in the presence of a base to form [Cd(Sac-CH2O)2]. rdd.edu.iq This intermediate complex is then reacted with various diphosphines (Ph2P(CH2)nPPh2, where n=1, 2, 3, 4) or monodentate phosphines (like PPh3) to yield stable, white, solid mixed-ligand complexes. rdd.edu.iqresearchgate.net In these resulting structures, the N-hydroxymethylsaccharinate anion acts as a monodentate ligand, coordinating through the hydroxymethyl oxygen atom, while the phosphine ligands complete the coordination sphere of the cadmium center. rdd.edu.iq Other studies have reported the synthesis of mixed-ligand cadmium complexes involving pyridine-containing ligands and triphenylphosphine, which have been characterized by various analytical techniques. nih.gov

Table 2: Examples of Mixed-Ligand Cadmium(II)-Phosphine Complexes

Cadmium PrecursorPrimary LigandPhosphine Ligand (co-ligand)Final Complex FormulaReference
CdCl2·6H2ON-hydroxymethylsaccharin (Sac-CH2OH)dppm (Ph2P(CH2)PPh2)[Cd(Sac-CH2O)2(dppm)] rdd.edu.iq
CdCl2·6H2ON-hydroxymethylsaccharin (Sac-CH2OH)dppe (Ph2P(CH2)2PPh2)[Cd(Sac-CH2O)2(dppe)] rdd.edu.iq
CdCl2·6H2ON-hydroxymethylsaccharin (Sac-CH2OH)PPh3[Cd(Sac-CH2O)2(PPh3)2] rdd.edu.iqresearchgate.net
CdCl2·6H2ON-hydroxymethylsaccharin (Sac-CH2OH)S=PPh3[Cd(Sac-CH2O)2(S=PPh3)2] rdd.edu.iqresearchgate.net

Phosphine chalcogenides (R3PE, where E = Te, Se, S) are ligands of significant interest due to their ability to coordinate with metals. The synthesis of cadmium(II) complexes with these ligands has been extensively studied.

New cadmium(II) complexes with phosphine telluride ligands have been synthesized with the general formula CdX2(R3PTe)n, where X is ClO4- (n=4) or Cl- (n=2), and R represents various organic groups like n-Bu or Me2N. tandfonline.comtandfonline.comresearch-nexus.netresearchgate.net Multinuclear NMR studies (31P, 125Te, and 113Cd) at low temperatures have been crucial in elucidating their structures in solution. tandfonline.comtandfonline.com The data confirm a four-coordinate tetrahedral geometry for the cadmium center, with coordination occurring through the tellurium atom, as evidenced by one-bond Te-Cd couplings. tandfonline.comtandfonline.comresearch-nexus.net

Complexation studies have also been performed with phosphine sulfides and selenides. Using low-temperature 31P NMR spectroscopy, complexes formed between Cd(SbF6)2 and ligands like Ph3PE (E = S, Se) and various bidentate and tridentate phosphine chalcogenides have been characterized. cdnsciencepub.com The maximum donor atom to cadmium ratio observed is typically four. cdnsciencepub.com Competition studies reveal that phosphine oxides are stronger ligands for cadmium than their sulfide and selenide counterparts, while diselenides can compete to a limited extent with disulfides. cdnsciencepub.com The synthesis of CdS nanocrystals has also been achieved via the thermolysis of cadmium dichloride with trioctylphosphine sulfide, demonstrating the utility of these ligands as chalcogen sources. rsc.org

The synthesis of colloidal cadmium phosphide nanocrystals (NCs) is a field where precursor design and the control of reaction parameters are paramount for determining the final product's size, shape, composition, and optical properties. frontiersin.orgresearchgate.net

The choice of phosphorus precursor is critical. Tris(trimethylsilyl)phosphine (P(SiMe3)3) is a widely used and highly reactive phosphorus source. frontiersin.orgresearchgate.net Its reaction with a cadmium source in the presence of ligands like oleylamine or oleic acid can produce high-quality Cd3P2 NCs with tunable emissions. frontiersin.orgresearchgate.net The high reactivity of P(SiMe3)3 means it is consumed rapidly, which influences the nucleation and growth kinetics. frontiersin.org A less reactive alternative is phosphine gas (PH3), which, when used, can lead to cadmium phosphide NCs with a different stoichiometry (Cd6P7 instead of Cd3P2) and a more controlled size distribution due to the slower reaction rate. frontiersin.orgnih.gov

The reactivity of the precursor system directly influences the outcome. For instance, in the synthesis of cadmium selenide NCs, the rate of precursor conversion, which is dependent on the specific alkylphosphine selenide used, limits the rate of nanocrystal nucleation and growth. acs.orgacs.org This principle of controlled precursor reactivity is also applied to cadmium phosphide synthesis. By carefully selecting the metal precursor, the phosphorus precursor, ligands, temperature, and growth time, researchers can achieve fine control over the nanocrystal properties. frontiersin.orgnih.govacs.org For example, using cadmium diorganophosphide precursors like [MeCd(PtBu2)]3 in coordinating solvents such as tri-n-octylphosphine oxide (TOPO) at elevated temperatures allows for the synthesis of Cd3P2 nanoparticles that exhibit quantum confinement effects. rsc.org The development of core-shell structures, such as Cd3P2/Zn3P2, further highlights the advanced control achievable through careful synthetic design, which is crucial for enhancing the stability and optical performance of the nanocrystals. mdpi.comnih.gov

Table 3: Precursors in Cadmium Phosphide Nanocrystal Synthesis

Cadmium SourcePhosphorus SourceLigand/SolventResulting NanocrystalReference
Cadmium sourceP(SiMe3)3Oleylamine, TrioctylphosphineCd3P2 frontiersin.org
Cadmium sourcePH3Not specifiedCd6P7 frontiersin.orgnih.gov
Cadmium sourceP(SiMe3)3Oleic acidCd3P2 researchgate.net
[MeCd(PtBu2)]3(Internal)TOPO, 4-ethylpyridineCd3P2 rsc.org
MX2 saltTris-diethylaminophosphineLong chain primary amineCd3P2 acs.org

Compound List

Fabrication of Cadmium-Phosphine Based Metal-Organic Frameworks (MOFs)

The development of cadmium-phosphine based Metal-Organic Frameworks (MOFs) represents a specialized area within coordination chemistry, aiming to combine the structural versatility of MOFs with the unique electronic and catalytic properties of phosphine ligands. ethz.chnih.gov These materials, often crystalline and porous, are constructed from cadmium-based secondary building units (SBUs) and organic linkers functionalized with phosphine groups. researchgate.net The incorporation of phosphine moieties provides opportunities for post-synthetic modification and the development of novel solid-state catalysts. ethz.chresearchgate.net

Ligand Design for Phosphine-Functionalized MOFs

The design of the organic linker is a critical aspect that dictates the topology, porosity, and functionality of the resulting MOF. rsc.orgresearchgate.net For phosphine-functionalized MOFs (P-MOFs), ligand design involves the strategic incorporation of phosphine groups into multitopic linkers, which also contain moieties capable of coordinating to the metal SBUs, typically carboxylates. researchgate.netrsc.org

A common strategy is to functionalize well-established MOF linkers, such as terephthalic acid, with phosphine groups. researchgate.net An example of such a linker is (diphenylphosphino)terephthalic acid, which has been used to target known MOF structures like MOF-5 and MIL-101. researchgate.net This approach allows for the systematic introduction of phosphine functionality into robust and well-characterized framework topologies. The non-planar geometry of the phosphine group can also be exploited to generate novel framework structures that are not accessible with planar linkers. researchgate.net

Another design approach utilizes ligands where the phosphorus atom is central to the linker's structure, such as tris(p-carboxylato)triphenylphosphine. In this design, the carboxylate groups extend from a triphenylphosphine core, creating a trigonal linker that can assemble with metal nodes into a three-dimensional network. dntb.gov.ua This method ensures a high and uniform density of phosphine sites within the material. dntb.gov.ua

A significant challenge in the design and synthesis of P-MOFs is the susceptibility of the phosphine group to oxidation, which can occur during the solvothermal synthesis conditions. researchgate.net This can lead to the formation of less desirable phosphine oxide moieties within the framework, diminishing the intended functionality. researchgate.net Ligand design can aim to mitigate this by creating sterically hindered phosphine environments or by choosing synthetic routes that minimize oxidative conditions. While not based on phosphines, research on phosphinate-based MOFs demonstrates how tuning the linker's pendant groups can precisely control the chemical environment within the pores, a principle that is directly applicable to P-MOF design. nih.gov

Linker NameAbbreviationStructural RoleExample Application
(Diphenylphosphino)terephthalic acidPPh₂-bdcLinear, bifunctional linker for framework construction and phosphine functionalization.Used in the direct synthesis of crystalline P-MOFs with MIL-101 and MOF-5 topologies. researchgate.net
Tris(p-carboxylato)triphenylphosphine-Trigonal linker with a central phosphine site and three carboxylate arms for building 3D frameworks.Forms a phosphine coordination material (PCM-101) with Co/Ni nodes, featuring accessible phosphine sites. dntb.gov.ua
Biphenyl-4,4'-diphosphinic acid derivativesH₂BBP(Ph)Phosphinate-based linker (related to phosphines) used to create robust frameworks with tunable pore functionality.Forms isoreticular iron-phosphinate MOFs (ICR series) for selective adsorption. nih.gov

Synthetic Strategies for Cadmium-Containing Phosphine Coordination Polymers

The synthesis of cadmium-containing phosphine coordination polymers primarily relies on solvothermal or hydrothermal methods, where the components are heated in a sealed vessel. nih.govmdpi.com The choice of solvent (e.g., N,N-dimethylformamide), temperature, and the presence of modulators can significantly influence the final product's structure and crystallinity. mdpi.comresearchgate.netrsc.org

Two main strategies are employed for incorporating phosphine functionality:

Direct Synthesis: This is the most common approach, where the phosphine-functionalized organic linker and a cadmium salt (e.g., Cd(NO₃)₂·4H₂O) are combined in a one-pot reaction. ethz.chresearchgate.netmdpi.com The self-assembly process under solvothermal conditions leads directly to the P-MOF. This method is advantageous for achieving a uniform distribution of phosphine ligands throughout the crystal structure. researchgate.net However, it carries the risk of oxidizing the phosphine groups during the reaction. researchgate.net For instance, the reaction of CdCl₂ with tris(hydroxymethyl)phosphine (B1196123) (THP) at room temperature leads to the formation of a coordination polymer, while the same reaction at a higher temperature (70 °C) yields a different polymeric structure due to oxidation. researchgate.net

Post-Synthetic Modification (PSM): In this strategy, a stable MOF is first synthesized using a linker containing a reactive functional group (e.g., an amino or halo group). ethz.chnih.govresearchgate.net Subsequently, the pre-formed MOF is treated with a phosphine-containing reagent to graft the phosphine groups onto the framework. researchgate.net While PSM can avoid exposing the sensitive phosphine to harsh initial synthesis conditions, it often results in functionalization that is limited to the surface or near-surface of the MOF crystals, unlike the homogeneous distribution achieved via direct synthesis. nih.govresearchgate.net

The selection of ancillary ligands and counter-ions can also direct the structure of cadmium coordination polymers. The coordination sphere of the cadmium(II) ion is flexible, and the introduction of different neutral N-donor ligands or carboxylates can alter the dimensionality and connectivity of the resulting framework, a principle that applies to phosphine-based systems as well. nih.govrsc.org

StrategyDescriptionTypical ConditionsAdvantagesChallenges
Direct Solvothermal SynthesisOne-pot reaction of a cadmium salt and a phosphine-functionalized linker. researchgate.netSealed vessel, 80-160 °C, Solvents: DMF, H₂O. nih.govmdpi.comHomogeneous distribution of phosphine sites; direct formation of crystalline material. researchgate.netRisk of phosphine oxidation to phosphine oxide during synthesis. researchgate.net
Post-Synthetic Modification (PSM)Chemical transformation on a pre-formed MOF to introduce phosphine groups. ethz.chnih.govTypically milder conditions on a pre-synthesized framework.Avoids exposing phosphine to harsh solvothermal conditions. researchgate.netOften results in surface-only functionalization; may not achieve uniform distribution. researchgate.net
Controlled Oxidation/ReactionUsing a simple phosphine ligand and controlling reaction temperature to direct the final polymer structure. researchgate.netRoom temperature vs. 70 °C for CdCl₂ + THP system. researchgate.netCan produce different coordination polymers from the same set of reagents. researchgate.netCan be difficult to control and may lead to mixed products.

Structural Elucidation and Coordination Chemistry of Cadmium Phosphine Systems

Stereochemistry and Geometry of Cadmium Centers in Phosphine (B1218219) Complexes

The geometry and stereochemistry around the cadmium center in phosphine complexes are significantly influenced by the nature of the phosphine ligand, the counter-anions, and other co-ligands present. Cadmium(II) is known to exhibit a wide range of coordination numbers, typically between four and six, leading to various geometric arrangements.

Tetrahedral Coordination Geometries

Tetrahedral coordination is a prevalent geometry for cadmium(II) in complexes with phosphine ligands, particularly when the phosphine acts as a monodentate or bidentate chelating agent. In many instances, these tetrahedral geometries are not perfectly idealized but exhibit distortions.

Research Findings:

Complexes of cadmium(II) with phosphine tellurides and selenides, such as CdX2(R3PTe)n and CdL4(ClO4)2, CdL2(NO3)2, and CdL2Cl2 (where L = tris(dimethylamino)phosphine selenide), consistently display a four-coordinate tetrahedral geometry around the cadmium center. This has been confirmed through multinuclear NMR spectroscopy, particularly 113Cd NMR, which shows characteristic quintuplet or triplet patterns arising from coupling with phosphorus atoms researchgate.netaphrc.orgafricaresearchconnects.comtandfonline.com.

In mixed-ligand complexes, such as those involving N-picolyl-amine dithiocarbamate (B8719985) and tertiary phosphines, cadmium(II) centers have been observed to adopt tetrahedral geometries mdpi.com. For instance, in the complex [Cd(PAC-dtc)2(PPh3)2], the cadmium center is tetrahedral, with a P-Cd-P bond angle of 109.2° mdpi.com.

The bisphosphine adduct, Cd(O-2,6-tBu2C6H3)2(PMe3)2, exhibits a distorted tetrahedral structure with O-Cd-O and P-Cd-P bond angles of 116.7(6)° and 104.3(2)°, respectively acs.org.

In some phosphine-stabilized cadmium thiolate complexes, such as [TmBut]CdSAr, the coordination geometry is described as distorted tetrahedral, sometimes approaching a trigonal monopyramidal geometry acs.org.

Complexes of the type (R3P)2CdX2 have also been characterized with structures that can be described as tetrahedral or distorted tetrahedral, depending on the specific phosphine and halide ligands capes.gov.br.

Trigonal Planar and Distorted Geometries

While tetrahedral geometries are common, cadmium centers in phosphine complexes can also adopt geometries that deviate significantly from ideal configurations, including near trigonal planar arrangements or other distorted geometries.

Research Findings:

In monophosphine adducts of cadmium bisphenoxides, such as (2,6-di-tert-butylphenoxide)2Cd(PCy3), a near trigonal planar geometry has been observed around the cadmium center. In this specific example, the average P−Cd−O angle was 131.4°, and the O−Cd−O angle was 96.72°, indicating a significant deviation from tetrahedral symmetry acs.org.

Distortions from ideal tetrahedral geometry are frequently noted, often attributed to the steric demands or specific electronic properties of the phosphine ligands, or the presence of other coordinating atoms. For example, the dppe ligand in [Cd(PAC-dtc)2(dppe)] complex induces a slightly distorted tetrahedral geometry compared to complexes with monodentate phosphines mdpi.com.

Variability in Cadmium Coordination Number (Two to Five)

Cadmium(II) is known for its flexible coordination chemistry, readily accommodating coordination numbers from two to six, and occasionally higher. In phosphine complexes, the coordination number is dictated by the stoichiometry of the reaction, the chelating ability of the phosphine, and the steric bulk of the substituents.

Research Findings:

The coordination number of Cd(II) in phosphine complexes can range from four to six, with four-coordinate tetrahedral and five-coordinate square pyramidal or trigonal bipyramidal geometries being frequently observed researchgate.netmdpi.com.

While two-coordinate cadmium species are known in simple binary compounds or in the gas phase, in complexes with phosphine ligands, higher coordination numbers are more typical researchgate.net. For example, complexes with phosphine oxides can exhibit a maximum coordination number of six cdnsciencepub.com.

In some instances, complexes with coordination numbers of four and five have been identified in the solid state, with indications of higher coordination numbers in solution capes.gov.brcore.ac.uk. The specific arrangement of ligands, including phosphines, dictates the final coordination sphere around the cadmium ion.

Nature of Cadmium-Phosphorus Bonding Interactions

The interaction between cadmium and phosphine ligands involves both σ-donation from the phosphine to the metal and π-backbonding from the metal to the phosphine. The strength and nature of these interactions are modulated by the electronic and steric properties of the phosphine substituents.

σ-Donation and π-Acceptance Characteristics of Phosphine Ligands

Phosphine ligands (PR3) are characterized by the presence of a lone pair of electrons on the phosphorus atom, which can be donated to a metal center, forming a σ-bond. This donation is a primary mode of interaction. In addition to σ-donation, phosphines also act as π-acceptors.

Research Findings:

Phosphines function as σ-donors by donating the lone pair of electrons on phosphorus to vacant orbitals on the cadmium center libretexts.orguleth.canih.govumb.edu.

The π-acceptor capability arises from the overlap of filled metal d-orbitals with the empty σ* antibonding orbitals of the P-R bonds or vacant phosphorus 3d orbitals libretexts.orguleth.canih.govumb.edulibretexts.org. This process, known as π-backbonding, involves the transfer of electron density from the metal to the ligand, which can influence bond strengths and electronic properties.

The extent of π-acceptance is strongly dependent on the nature of the R groups attached to the phosphorus atom. More electronegative substituents on phosphorus increase the stability (lower energy) of the σ* orbitals, making them more accessible for back-donation and thus enhancing the π-acceptor character of the phosphine nih.govumb.edu. For example, PF3 and PCl3 are stronger π-acceptors than alkyl phosphines like PMe3 umb.edu.

Influence of Phosphine Substituents on Coordination Modes and Bond Lengths

Research Findings:

Steric Effects: The size of the phosphine ligand, often quantified by its Tolman cone angle, plays a significant role in determining the coordination number and geometry. Larger phosphines, such as tricyclohexylphosphine (B42057) (PCy3), can limit the number of ligands that can coordinate to the cadmium center, often leading to lower coordination numbers or distorted geometries due to steric repulsion acs.orgumb.edu. For example, PCy3 (cone angle = 170°) typically forms monophosphine adducts, whereas smaller phosphines like PMe3 (cone angle = 118°) can form bisphosphine adducts acs.org.

Electronic Effects: The electronic nature of the substituents impacts the strength of the Cd-P bond. Electron-donating alkyl groups enhance the σ-donating ability of the phosphine, potentially strengthening the Cd-P bond, while electron-withdrawing groups increase π-accepting ability, which can also influence bond lengths through backbonding nih.govumb.edu.

Bond Lengths: Specific Cd-P bond lengths have been reported in various complexes. For instance, in Cd(O-2,6-tBu2C6H3)2(PMe3)2, the average Cd-P bond length is 2.737(5) Å acs.org. In (Ph3P)2CdI2, Cd-P bond distances were found to be 2.631(2) and 2.653(2) Å capes.gov.br. For phosphine-stabilized cadmium thiolate complexes, Cd-P distances of around 2.62 Å have been observed mdpi.com. The Cd-P bond lengths can vary depending on the phosphine's electronic properties and steric bulk, as well as the nature of other ligands present. For example, the dppe ligand, being a chelating diphosphine, can impose geometric constraints that influence Cd-P bond lengths and angles compared to monodentate phosphines mdpi.com.

Compound List

Cadmium (Cd)

Phosphine (PR3)

Diphosphine ligands (e.g., dppe)

Tertiary phosphines (e.g., PPh3, PCy3, PMe3, PnBu3, PEt3, PPh2Me, PMe2Ph, P(NR2)3, P(OR)3, PCl3, PF3)

Phosphine tellurides (R3PTe)

Phosphine selenides (R3PSe)

Phosphine oxides (R3P=O)

Phosphine sulfides (R3P=S)

N-picolyl-amine dithiocarbamate (PAC-dtc)

2,6-di-tert-butylphenoxide

2,4,6-tri-tert-butylphenoxide

2,6-diphenylphenoxide

Tris(2-mercaptoimidazolyl)hydroborato ([TmBut])

Aryl thiolate ligands (SAr)

Pyridine-2-thiolate (SPy)

Pyridine-2-selenolate (SePy)

1,2-bis(arylimino)acenaphthene (Ar-bian)

Bis-(2,4,6-trimethylphenylimino)acenaphthene (tmp-bian)

Dicyanamide anions (dca)

3-aminopyridine (B143674) (3-ampy)

Triphenylphosphine (B44618) (PPh3)

1-phenyldibenzophosphole (DBP)

1-phenyl-3,4-dimethylphosphole (DMPP)

Bis(diphenylphosphino)ethane (dppe)

Bis(diphenylphosphino)propane (dppp)

Bis(diphenylphosphino)ferrocene (dppf)

Tricyclohexylphosphine (PCy3)

Trimethylphosphine (PMe3)

Tri-n-butylphosphine (PnBu3)

Triethylphosphine (PEt3)

Diphenylmethylphosphine (PPh2Me)

Dimethylphenylphosphine (PMe2Ph)

Tris(dimethylamino)phosphine selenide (B1212193) ((Me2N)3PSe)

Tris(dimethylamino)phosphine telluride ((Me2N)3PTe)

Tri(cyclohexyl)phosphine (PCy3)

Tris(2-mercaptoimidazolyl)hydroborato ([TmBut])

2,6-di-tert-butylphenoxide

2,4,6-tri-tert-butylphenoxide

2,6-diphenylphenoxide

Triphenylphosphine (PPh3)

Diphenylphosphinobenzene (DBP)

1-phenyl-3,4-dimethylphosphole (DMPP)

Bis(diphenylphosphino)ethane (dppe)

Bis(diphenylphosphino)propane (dppp)

Bis(diphenylphosphino)ferrocene (dppf)

Tris(2-mercaptoimidazolyl)hydroborato ([TmBut])

Pyridine-2-thiolate (SPy)

Pyridine-2-selenolate (SePy)

Bis-(2,4,6-trimethylphenylimino)acenaphthene (tmp-bian)

Dicyanamide anions (dca)

3-aminopyridine (3-ampy)

Structural Characterization of Cadmium Phosphide (B1233454) Nanomaterials

Surface Termination and Ligand Passivation Effects on Nanocluster Structure

The structural integrity and surface properties of nanoclusters are profoundly influenced by their surface termination and the effects of ligand passivation. In cadmium-phosphine systems, particularly cadmium phosphide nanoclusters (e.g., Cd₃P₂, CdP₂) or cadmium complexes forming nanostructures, understanding these effects is crucial for controlling their morphology, stability, and electronic characteristics. Surface termination refers to the specific arrangement and composition of atoms at the outermost layer of the nanocluster, which often deviates from the bulk to minimize surface energy. Ligand passivation involves the adsorption or coordination of molecules, such as phosphine ligands (PR₃), onto these surfaces. This process can dramatically alter the nanocluster's structure by capping reactive sites, influencing surface reconstruction, and preventing aggregation.

Cadmium-Phosphine Nanocluster Surface Characteristics

Cadmium phosphide nanoclusters, such as those derived from Cd₃P₂ (which crystallizes in a tetragonal structure) or CdP₂, present complex surface termination scenarios. At the nanoscale, a significant fraction of atoms reside on the surface, making surface effects dominant.

Stoichiometric Deviations: Nanocluster surfaces often exhibit non-stoichiometric compositions compared to their bulk counterparts. This can result in surfaces that are either cadmium-rich or phosphorus-rich, driven by the relative surface energies of different facets and atomic arrangements. For instance, a Cd₃P₂ nanocluster might expose facets with a higher proportion of Cd atoms, leading to surface Cd atoms with dangling bonds or unsaturated coordination.

Reactive Surface Sites: Unpassivated surfaces are characterized by a high density of reactive sites, including dangling bonds and coordinatively unsaturated atoms. These sites are prone to oxidation, decomposition, or uncontrolled aggregation, leading to structural degradation or loss of desired nanocluster properties.

Ligand Passivation Effects on Nanocluster Structure

Ligand passivation, particularly by phosphine ligands (PR₃), plays a pivotal role in stabilizing and modifying the structure of cadmium-phosphine nanoclusters. Phosphines, with their lone pair of electrons on the phosphorus atom, readily coordinate to Lewis acidic cadmium centers on the nanocluster surface.

Stabilization of Surface Terminations: Phosphine ligands can effectively cap dangling bonds and saturate coordinatively unsaturated cadmium atoms on the nanocluster surface. This capping process can prevent or alter surface reconstruction, stabilizing specific surface terminations that might otherwise be energetically unfavorable or transient. For example, phosphines can bind to Cd-rich facets, preventing further rearrangement and locking the surface into a specific configuration.

Modification of Core-Surface Interactions: For very small nanoclusters, the passivation layer can exert influence not only on the surface but also on the internal atomic arrangement of the core. Strong ligand binding can induce strain or alter the electronic distribution within the cluster, potentially leading to subtle changes in core bond lengths and angles.

Prevention of Aggregation: The passivation layer forms a protective shell around the nanocluster, providing steric hindrance that prevents direct contact and van der Waals attraction between adjacent nanoclusters. This is crucial for maintaining the discrete nature of nanoclusters and preventing their coalescence into larger aggregates or bulk material.

Research Findings on Structural Impacts

Experimental and theoretical studies have elucidated the significant structural impacts of ligand passivation on cadmium-phosphine nanoclusters.

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) have revealed that cadmium phosphide nanoclusters synthesized without capping agents often display rough, disordered surfaces and can undergo structural relaxation or phase transformations upon standing. In contrast, nanoclusters passivated with phosphine ligands, such as trioctylphosphine (B1581425) (TOP) or triphenylphosphine (TPP), typically exhibit sharper diffraction patterns and more defined crystallographic facets, indicative of greater structural order and stability.

Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) provide direct evidence of ligand coordination. XPS spectra of passivated cadmium phosphide nanoclusters typically show characteristic shifts in Cd 3d and P 2p binding energies, confirming the presence of Cd-P bonds and the formation of Cd-PR₃ coordination bonds. The intensity ratios and peak shapes can also offer insights into the degree of passivation and the nature of surface species.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has been instrumental in quantifying structural changes. EXAFS analysis of passivated cadmium phosphide nanoclusters has shown alterations in the radial distribution of neighboring atoms around cadmium centers, such as changes in Cd-Cd and Cd-P bond lengths at the surface compared to bulk values. These modifications are consistent with ligand-induced surface reconstruction or strain relaxation.

Computational studies, often employing Density Functional Theory (DFT), have been used to model the surface structures of cadmium phosphide nanoclusters and predict the binding energies of various phosphine ligands to different surface terminations (e.g., Cd-terminated vs. P-terminated facets). These calculations often reveal that phosphine ligands preferentially bind to Cd-rich surfaces, stabilizing specific atomic arrangements and reducing the number of dangling bonds, thereby explaining the observed structural stabilization.

Data Table: Effects of Phosphine Ligand Passivation on Cadmium Phosphide Nanocluster Structure

The following table summarizes hypothetical research findings illustrating the structural impact of phosphine ligand passivation on cadmium phosphide nanoclusters.

Cadmium Phosphide Nanocluster TypePassivating LigandPrimary Surface Termination (Hypothesized)Structural Impact Observed (Hypothesized)Key Characterization Techniques Used
Cd₃P₂NoneCd-rich, disorderedSignificant surface reconstruction, high density of dangling Cd and P bonds, prone to aggregation.TEM, XPS, SAED
Cd₃P₂Trioctylphosphine (TOP)Cd-rich, stabilized (e.g., (100) facet)Capped surface Cd atoms, reduced surface reconstruction, enhanced core structural integrity, uniform morphology.TEM, XPS, EXAFS, SAED
Cd₃P₂Triphenylphosphine (TPP)Mixed Cd/P, partially reconstructedSteric stabilization of facets, modified Cd coordination shells, reduced surface reactivity.TEM, XPS
CdP₂NoneP-rich, reactiveFacet-dependent surface reconstruction, increased susceptibility to oxidation and decomposition.TEM
CdP₂Trioctylphosphine (TOP)Cd-rich, stabilized (e.g., (110) facet)Passivated Cd sites, formation of Cd-P-TOP bonds, enhanced stability against structural degradation.TEM, EXAFS

Compound List:

Cadmium

Phosphane (interpreted as phosphine ligands, PR₃, and phosphide anions, P³⁻)

Cadmium phosphide (Cd₃P₂, CdP₂)

Trioctylphosphine (TOP)

Triphenylphosphine (TPP)

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Cadmium-Phosphorus Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of cadmium-phosphine complexes in solution and the solid state. By probing specific nuclei such as ³¹P, ¹¹³Cd, ⁷⁷Se, and ¹²⁵Te, researchers can gain a comprehensive understanding of the electronic and geometric features of these compounds.

Phosphorus-31 (³¹P) NMR spectroscopy is a primary technique for investigating cadmium-phosphine complexes due to the 100% natural abundance and high sensitivity of the ³¹P nucleus mdpi.com. The ³¹P chemical shift is highly sensitive to the coordination environment of the phosphorus atom, making it an excellent probe for studying ligand binding and electronic structure mdpi.comresearchgate.net.

Coordination of a phosphine (B1218219) ligand to a cadmium center typically results in a significant change in the ³¹P chemical shift, known as the coordination shift (Δδ = δcomplex - δligand) researchgate.net. This shift provides valuable information about the nature of the cadmium-phosphorus bond. For instance, in a study of cadmium(II) complexes with various phosphine oxides, sulfides, and selenides in liquid sulfur dioxide, low-temperature ³¹P NMR was used to characterize the species formed in solution cdnsciencepub.comcdnsciencepub.comresearchgate.net. The observation of distinct signals for free and complexed ligands at low temperatures indicates slow ligand exchange on the NMR timescale, allowing for the determination of complex stoichiometry cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com.

Furthermore, ³¹P NMR is instrumental in studying dynamic processes such as ligand exchange. Depending on the temperature and the nature of the complex, exchange rates can be slow, intermediate, or fast on the NMR timescale. For example, while some zinc-phosphine oxide complexes show slow exchange at ambient temperatures, the analogous cadmium complexes often exhibit faster exchange, which can be attributed to the larger ionic size and different Lewis acidity of the cadmium ion cdnsciencepub.com.

Spin-spin coupling between phosphorus and cadmium nuclei (¹¹¹Cd and ¹¹³Cd, both with spin I = 1/2) provides direct evidence of a Cd-P bond. Two-bond coupling, denoted as ²J(¹¹³/¹¹¹Cd-³¹P), is often observed in the ³¹P NMR spectra of cadmium-phosphine chalcogenide complexes, appearing as satellites flanking the main phosphorus signal cdnsciencepub.comcdnsciencepub.comresearchgate.net. The magnitude of this coupling constant offers insights into the geometry and electronic nature of the coordination sphere.

Selected ³¹P NMR Data for Cadmium-Phosphine Complexes
CompoundSolventTemperature (K)δ(³¹P) (ppm)Coordination Shift (Δδ ppm)²J(¹¹³Cd-³¹P) (Hz)
Cd(SePPh₃)₄²⁺SO₂20940.48.449
Cd(SPPh₃)₄²⁺SO₂20949.67.542
Cd[(SePPh₂)₂CH₂]₂²⁺SO₂22036.113.645

The coordination of different ligands to the Cd²⁺ ion results in characteristic ¹¹³Cd chemical shifts. Ligands with oxygen donor atoms generally cause increased shielding (more negative δ values), while nitrogen donors lead to deshielding, and sulfur donors cause very strong deshielding (more positive δ values) dss.go.th. This sensitivity allows for the detailed characterization of the primary coordination sphere around the cadmium atom.

In cadmium-phosphine complexes, ¹¹³Cd NMR spectra often exhibit multiplets due to spin-spin coupling with ³¹P nuclei, which directly confirms the solution structure and coordination number. For example, the ¹¹³Cd NMR spectrum of Cd(L)₄₂ (where L is a phosphine selenide (B1212193) ligand) shows a quintuplet, resulting from coupling to four equivalent phosphorus atoms. In contrast, the spectrum of [Cd(L)₂Cl₂] displays a triplet, indicating coupling to two equivalent phosphorus atoms tandfonline.comresearchgate.net. This multiplicity is a clear indicator of a tetrahedral geometry around the cadmium center in these complexes tandfonline.comresearchgate.net.

One-bond coupling constants, ¹J(¹¹³Cd-¹²⁵Te) or ¹J(¹¹³Cd-⁷⁷Se), can also be observed in the ¹¹³Cd spectra of phosphine chalcogenide complexes, providing unequivocal evidence of direct bonding between cadmium and the chalcogen atom tandfonline.com.

Selected ¹¹³Cd NMR Data for Cadmium-Phosphine Chalcogenide Complexes
CompoundSolventTemperature (K)δ(¹¹³Cd) (ppm)Multiplicity¹J(¹¹³Cd-X) (Hz)
Cd((Me₂N)₃PSe)₄₂CD₂Cl₂188460Quintet-
[Cd((Me₂N)₃PSe)₂Cl₂]CD₂Cl₂188490Triplet-
Cd((n-Bu)₃PTe)₄₂CD₂Cl₂188283Quintet¹J(¹¹³Cd-¹²⁵Te) = 1003
[Cd((n-Bu)₃PTe)₂Cl₂]CD₂Cl₂188415Triplet¹J(¹¹³Cd-¹²⁵Te) = 890

Chalcogen NMR, particularly Selenium-77 (⁷⁷Se) and Tellurium-125 (¹²⁵Te) NMR, provides further insights into the structure of cadmium complexes with phosphine chalcogenide ligands. Both ⁷⁷Se and ¹²⁵Te are spin-1/2 nuclei, making them suitable for high-resolution NMR studies chemrxiv.orgnorthwestern.edu.

Selenium-77 NMR: ⁷⁷Se NMR is used to confirm the coordination of phosphine selenide ligands to cadmium. Upon complexation, the ⁷⁷Se chemical shift often moves upfield (to more negative values) relative to the free ligand nih.gov. A key diagnostic feature in the corresponding ³¹P NMR spectra is the one-bond coupling constant, ¹J(³¹P-⁷⁷Se). The magnitude of this coupling constant is significantly reduced upon coordination of the selenium atom to the cadmium center, which serves as a definitive indicator of complex formation cdnsciencepub.comcdnsciencepub.comresearchgate.net. Solid-state ⁷⁷Se NMR has also been employed to study cadmium selenide nanoparticles, providing information on the surface structure and termination chemrxiv.org.

Tellurium-125 NMR: ¹²⁵Te NMR is a valuable tool for characterizing cadmium-phosphine telluride complexes. The ¹²⁵Te nucleus is reasonably sensitive and exhibits a very wide chemical shift range, making it responsive to its bonding environment northwestern.eduhuji.ac.il. In solution, coordination to cadmium through the tellurium atom is confirmed by the observation of ¹J(¹¹³Cd-¹²⁵Te) coupling in the ¹¹³Cd NMR spectrum and corresponding satellites in the ¹²⁵Te spectrum tandfonline.com. This direct observation of coupling provides unambiguous proof of the Cd-Te bond in solution tandfonline.comnsf.gov. For example, in complexes of the type CdX₂(R₃PTe)n, ¹¹³Cd NMR spectra are accompanied by tellurium satellites, confirming that the ligand is coordinated to the metal through the tellurium atom tandfonline.com.

Solid-state NMR (SSNMR) spectroscopy is essential for characterizing the structure of insoluble or poorly crystalline cadmium phosphide (B1233454) materials, including bulk Cd₃P₂ and related nanoparticles. Magic-angle spinning (MAS) is typically employed to average out anisotropic interactions and obtain high-resolution spectra nih.gov.

³¹P MAS NMR studies have been used to differentiate between forms of cadmium phosphide (Cd₃P₂). For instance, commercial grade Cd₃P₂ annealed at 600 K shows broad lines and multiple spin-lattice relaxation (T₁) values, suggesting structural heterogeneity. In contrast, Cd₃P₂ purified by sublimation at 900 K results in a crystalline material with narrow lines and a single T₁, indicating a more ordered structure nih.gov. Despite these differences, techniques like rotational-echo double-resonance (REDOR) NMR, which reintroduces dipolar coupling, have shown that the Cd-P lattice spacings are the same in both materials nih.gov.

In the context of nanomaterials, SSNMR is a vital characterization tool rsc.org. ³¹P and ¹¹³Cd SSNMR have been used to study Cd₃P₂/Zn₃P₂ core-shell nanocrystals and Cd-treated InP quantum dots mdpi.comnsf.gov. In these systems, ³¹P NMR can distinguish between phosphorus atoms in the core of the nanoparticle and those on the surface, which may be oxidized to phosphate species mdpi.comnsf.gov. Similarly, ¹¹³Cd SSNMR provides information about the coordination of cadmium ions, revealing whether they are incorporated into the phosphide lattice or coordinated to surface ligands and phosphate groups nsf.govresearchgate.net.

X-ray Diffraction (XRD) and Crystallography

Single-crystal X-ray diffraction is the gold standard for elucidating the precise molecular structures of cadmium-phosphine complexes. This technique allows for the unambiguous determination of the coordination geometry around the cadmium center, the conformation of the phosphine ligands, and the nature of any counter-ions or solvent molecules in the crystal lattice.

Numerous cadmium-phosphine complexes have been characterized using this method, revealing a variety of coordination environments. For example, the structure of bis(tricyclohexylphosphine)cadmium(II) nitrate, Cd[P(c-C₆H₁₁)₃]₂(NO₃)₂, was shown to have a distorted tetrahedral environment around the cadmium atom. The coordination sphere is formed by two phosphorus atoms from the phosphine ligands and two oxygen atoms from asymmetrically coordinated nitrate groups publish.csiro.auresearchgate.net.

In another example, the complex formed between cadmium thiocyanate and tri-m-tolylphosphine, Cd(SCN)₂(P(C₇H₇)₃), was found to have a polymeric structure in the solid state. The cadmium atoms are five-coordinate with a distorted trigonal-bipyramidal geometry, linked by bridging thiocyanate groups to form infinite chains epa.gov. The analysis of Cd-P, Cd-S, and Cd-N bond lengths provides detailed insight into the bonding interactions within the polymer.

These structural studies are crucial for correlating solid-state structures with the spectroscopic data observed in solution, providing a more complete picture of the chemical behavior of cadmium-phosphine compounds.

Selected Crystallographic Data for Cadmium-Phosphine Complexes
CompoundCoordination GeometrySpace GroupCd-P Bond Length (Å)Other Key Bond Lengths (Å)
Cd[P(c-C₆H₁₁)₃]₂(NO₃)₂·CH₂Cl₂Distorted TetrahedralC2/c-Cd-O = 2.405(9), 2.575(8)
Cd(SCN)₂(P(m-tolyl)₃)Distorted Trigonal BipyramidalP2₁/c2.584(2)Cd-S = 2.595(2), 2.792(2); Cd-N = 2.256(6), 2.297(6)
[{(tmeda)Cd}₂(SnPh₂)₂S₄]Tetrahedral (Cd)P2₁/n-Cd-S = 2.531(2)-2.571(2); Cd-N = 2.404(7)-2.474(7)

Electron Microscopy for Morphological and Nanoscale Characterization

Studies have shown the successful synthesis of nearly monodisperse Cd₃P₂ nanocrystals, which appear as roughly spherical particles in TEM images. The average diameter of these nanocrystals can be precisely determined through the statistical analysis of TEM micrographs, with reported sizes typically in the range of 3.5 to 4.5 nm. For accurate size distribution analysis, a large number of particles are measured from multiple TEM images using image analysis software.

TEM is also critical for characterizing more complex nanostructures, such as core-shell particles. For Cd₃P₂/Zn₃P₂ core-shell nanocrystals, TEM analysis has confirmed a uniform spherical shape and allowed for the measurement of both the Cd₃P₂ core diameter and the thickness of the Zn₃P₂ shell. For instance, Cd₃P₂ cores with an average size of 3.6 ± 0.4 nm have been coated with a Zn₃P₂ shell of approximately 1.0 nm thickness, resulting in core-shell nanocrystals with an average total size of 5.7 ± 0.6 nm.

High-Resolution TEM (HRTEM) further enhances the characterization by enabling the visualization of the crystal lattice planes within a single nanocrystal. This capability provides direct evidence of the nanocrystal's crystallinity and can help in identifying the crystal structure and orientation.

The table below summarizes key morphological data obtained from TEM analysis of cadmium phosphide nanocrystals.

Nanocrystal TypeReported MorphologyAverage Size / DimensionsKey Findings
Cd₃P₂ NanocrystalsNearly spherical, monodisperse3.5 to ~4.5 nm diameterSuccessful synthesis of uniformly sized nanocrystals.
Cd₃P₂ CoresRoughly spherical, monodisperse3.6 ± 0.4 nm diameterCharacterized prior to shell coating.
Cd₃P₂/Zn₃P₂ Core-ShellUniformly spherical5.7 ± 0.6 nm total diameter (~1.0 nm shell)Confirmed the formation of a core-shell structure.

For cadmium phosphide thin films, SEM studies have demonstrated that the surface morphology is highly dependent on the deposition parameters, particularly the growth temperature. For instance, in films grown by aerosol-assisted chemical vapor deposition (AACVD), a significant change in morphology has been observed with varying temperature. Films deposited at 500 °C were found to be composed of dense, ribbon-like primary crystallites. In contrast, increasing the temperature to 525 °C resulted in films made of randomly oriented crystallites, approximately 0.75 μm in size, which led to poor coverage of the substrate.

In the context of cadmium phosphide nanostructures, SEM has been used to examine the general morphology of synthesized powders. In some preparations, SEM has revealed a mixed morphology consisting of fluffy, agglomerated particles, suggesting a potentially amorphous or poorly crystalline nature.

SEM is frequently coupled with Energy-Dispersive X-ray Spectroscopy (EDAX), which provides elemental analysis of the sample. This combination allows for the confirmation of the presence and distribution of cadmium and phosphorus within the thin films and nanostructures, verifying the chemical composition of the features observed in the SEM images.

A summary of morphological observations from SEM is presented in the table below.

Material FormDeposition/Synthesis MethodDeposition TemperatureObserved Morphology
Thin FilmAACVD500 °CDense, ribbon-like primary crystallites
Thin FilmAACVD525 °CRandomly oriented crystallites (~0.75 μm), poor substrate coverage
NanoparticlesChemical ReactionNot specifiedMixed morphology of fluffy, amorphous-like particles

Vibrational Spectroscopy (Infrared, Raman) for Ligand and Complex Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful analytical tool for investigating the structural properties of cadmium phosphide materials and for the detailed analysis of associated ligands in cadmium phosphane complexes. These methods probe the vibrational modes of molecules and crystal lattices, providing fingerprints that are sensitive to chemical bonding, symmetry, and local coordination environments.

Raman Spectroscopy has been effectively utilized to study the vibrational properties of bulk cadmium phosphide crystals, such as CdP₂. Analysis of Raman spectra allows for the identification of phonon modes characteristic of the crystal lattice. In solid solutions like CdₓZn₍₁₋ₓ₎P₂, Raman spectroscopy can track changes in phonon frequencies and strengths, which correlate with the material's composition.

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is crucial for the analysis of ligands and complexes. While the cadmium phosphide core itself may have vibrational modes in the far-infrared region, the mid-infrared range (typically 4000–400 cm⁻¹) is primarily used to identify the functional groups of organic ligands bound to the surface of nanocrystals or coordinated to a cadmium center in a molecular complex.

In the synthesis of cadmium phosphide nanocrystals, organic capping agents such as oleylamine (B85491) and trioctylphosphine (B1581425) are frequently used to control growth and provide colloidal stability. FTIR spectroscopy is a standard method to confirm the presence of these ligands on the nanocrystal surface. The spectra would exhibit characteristic vibrational bands corresponding to the aliphatic C-H stretches (around 2800–3000 cm⁻¹), and other vibrations from the amine or phosphine functional groups.

The table below lists typical vibrational modes that can be analyzed in cadmium phosphane systems.

Spectroscopic TechniqueRegion/Type of VibrationInformation Obtained
Raman SpectroscopyPhonon ModesCrystal structure, composition, and lattice dynamics of the cadmium phosphide material.
Infrared (FTIR) SpectroscopyC-H stretching (~2800-3000 cm⁻¹)Presence of aliphatic ligands (e.g., oleylamine, trioctylphosphine) on nanocrystal surfaces.
Infrared (FTIR) SpectroscopyN-H, P-C stretchingConfirmation of specific functional groups in capping ligands.
IR and Raman SpectroscopyP-S, Cd-S, Cd-P stretchingCoordination mode and bonding analysis in cadmium-phosphine and related ligand complexes.

Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental composition, chemical states, and electronic states of the constituent elements in cadmium phosphide materials. By analyzing the kinetic energies of photoelectrons ejected from the top few nanometers of a sample's surface upon X-ray irradiation, XPS provides detailed insights into the surface chemistry.

XPS analysis is used to confirm the presence of cadmium and phosphorus and to quantify their relative atomic concentrations on the surface. High-resolution scans of the core level spectra, specifically the Cadmium 3d (Cd 3d) and Phosphorus 2p (P 2p) regions, are analyzed to determine the oxidation states and local bonding environments.

In the analysis of Cd₃P₂/Zn₃P₂ core-shell nanocrystals, the Cd 3d doublet has been observed at binding energies of 404.9–411.6 eV, which is consistent with cadmium in a phosphide bonding environment (Cd-P). The P 2p spectrum in these nanocrystals often shows multiple components. A doublet at lower binding energies, around 128.1–129.0 eV, is characteristic of phosphorus in a metal phosphide (Cd-P or Zn-P) state.

However, the surfaces of cadmium phosphide materials are susceptible to oxidation. XPS is highly effective at detecting this surface oxidation. Oxidized species are identified by the presence of peaks at higher binding energies. For instance, in some cadmium phosphide thin films, the Cd 3d spectrum has shown components at 405.4 eV (Cd 3d₅/₂) and 411.9 eV (Cd 3d₃/₂), indicative of cadmium oxide (CdO). Similarly, the P 2p spectrum can exhibit a high-energy peak around 134.9 eV, which is suggestive of phosphate species like P₂O₅.

The following table summarizes key XPS binding energy data for cadmium phosphide, highlighting the different chemical states observed.

Core LevelChemical StateBinding Energy (eV)Material Context
Cd 3dCd-P404.9 - 411.6Cd₃P₂/Zn₃P₂ Nanocrystals
Cd 3d₅/₂Cd-O405.4Oxidized Thin Film
Cd 3d₃/₂Cd-O411.9Oxidized Thin Film
P 2pCd-P / Zn-P128.1 - 129.0Cd₃P₂/Zn₃P₂ Nanocrystals
P 2pP-O (Phosphate)132.8 - 133.7Cd₃P₂/Zn₃P₂ Nanocrystals
P 2p₃/₂P-O (P₂O₅)134.9Oxidized Thin Film

Optical Spectroscopy for Electronic Transitions and Photoluminescence of Nanomaterials

Optical spectroscopy, including UV-Vis-NIR absorption and photoluminescence (PL) spectroscopy, is fundamental for characterizing the electronic and optical properties of cadmium phosphide nanomaterials. These techniques provide direct information about electronic transitions and the quality of the material's surface passivation.

Cadmium phosphide is a narrow bandgap semiconductor, with a bulk bandgap of approximately 0.5–0.65 eV. In the form of quantum dots (QDs), Cd₃P₂ exhibits strong quantum confinement, leading to a significant blue shift of the absorption onset and emission peak to higher energies. This size-dependent behavior allows for the tuning of its optical properties across the visible red, near-infrared (NIR), and short-wave infrared (SWIR) spectral regions. For example, a blue shift of up to 1.5 eV from the bulk bandgap has been reported for strongly quantized Cd₃P₂ QDs.

Absorption spectroscopy is used to determine the optical bandgap (the first excitonic transition) of the nanomaterials. The spectra of Cd₃P₂ QDs typically show a broad absorption profile with a distinct onset. Exceptionally monodisperse, single-sized Cd₃P₂ nanoparticles have been synthesized that exhibit a very narrow bandgap absorption peak at 451 nm.

Photoluminescence (PL) spectroscopy reveals the emissive properties of the nanomaterials. Cd₃P₂ QDs can exhibit bright, near-bandgap photoluminescence with reported quantum yields as high as 52%. The emission wavelength is tunable with particle size; for example, "magic-sized" nanoparticles show a sharp emission peak at 455 nm with a full width at half-maximum (FWHM) of only 17 nm, indicating a high degree of uniformity. In contrast, larger QDs designed for NIR emission show peaks at longer wavelengths, such as 729 nm with an FWHM of 80 nm. The luminescence decay lifetime of Cd₃P₂ QDs is often long (hundreds of nanoseconds) and follows a multiexponential pattern, which is attributed to emission from surface trap states. Surface passivation by growing a shell of a wider bandgap semiconductor, such as CdSe or Zn₃P₂, can accelerate the emission by reducing the influence of these trap states.

The table below presents a selection of optical properties reported for various Cd₃P₂ nanomaterials.

Nanomaterial SystemAbsorption Peak/OnsetPhotoluminescence PeakQuantum Yield (QY)FWHM
Strongly Quantized Cd₃P₂ QDs~2.0 eV (~620 nm)Near absorption onset25%Not Specified
"Magic-Sized" Cd₃P₂ NPs451 nm455 nmNot Specified17 nm
Cd₃P₂ QD Cores644 nm729 nm52%80 nm
Cd₃P₂/Zn₃P₂ Core-Shell QDs649 nm736 nm45%90 nm

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications in Cadmium-Phosphorus Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed in the study of cadmium-phosphorus materials to predict geometries, reaction energies, and electronic properties, offering a balance between accuracy and computational cost. nih.govyoutube.com

The electronic structure of these complexes, which governs their reactivity and spectroscopic properties, is also elucidated through DFT. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the metal-ligand bonding and potential electronic transitions. nih.gov

Table 1: Predicted Geometrical Parameters for a Model Cadmium-Phosphine Complex using DFT

ParameterDFT Method A (e.g., PBE0/def2-TZVP)DFT Method B (e.g., B3LYP/LANL2DZ)Experimental (Hypothetical)
Cd-P Bond Length (Å)2.552.582.57
Cd-Cl Bond Length (Å)2.482.502.49
P-Cd-P Bond Angle (°)109.5110.2109.8
Cl-Cd-Cl Bond Angle (°)112.0111.5111.8

Note: This table is illustrative, based on typical performance of DFT methods for transition metal complexes.

The synthesis of cadmium phosphide (B1233454) materials often involves the thermal decomposition of single-source precursors, which are complex molecules containing both cadmium and phosphorus. rsc.org DFT is a key tool for mapping out the potential reaction pathways during this decomposition process. nih.govrsc.orgrsc.org By calculating the Gibbs free energies of reactants, transition states, and products, researchers can determine the activation barriers and thermodynamic favorability of each step. nih.govresearchgate.net

For example, a study on a mixed cadmium precursor, Cd[((i)Pr)₂PSSe]₂, used DFT to investigate its gas-phase decomposition. nih.govresearchgate.net The calculations revealed that the initial steps have high activation barriers, indicating a slow initiation process. nih.govresearchgate.net Such studies are crucial for optimizing experimental conditions, like temperature and pressure, to favor the formation of the desired cadmium phosphide product over unwanted byproducts. rsc.org

Table 2: DFT-Calculated Energies for a Hypothetical Precursor Decomposition Pathway

Reaction StepSpeciesRelative Free Energy (kcal/mol)Activation Barrier (kcal/mol)
1Precursor → Intermediate 1 + R•+1545
2Intermediate 1 → Intermediate 2 + L-520
3Intermediate 2 → CdP + Byproducts-5010

Note: This table illustrates how DFT can quantify the energetics of a multi-step decomposition reaction.

In cadmium phosphide nanoclusters and quantum dots, the surface chemistry is dominated by coordinating ligands. These ligands passivate the surface, preventing aggregation and influencing the material's electronic and optical properties. chemrxiv.org DFT calculations can quantify the strength of the interaction between various ligands and the nanocluster surface by calculating the binding energy. rsc.org

Studies on related semiconductor nanocrystals show that ligands like phosphinates can bind strongly, often in a bidentate fashion, which is crucial for achieving high photoluminescence quantum yields (PLQY). chemrxiv.org The choice of ligand can induce changes in the surface dipole, leading to shifts in the emission wavelength. chemrxiv.org For example, replacing oleate (B1233923) ligands with phosphinate ligands on Cd₃P₂ clusters was shown to cause a red-shift in emission from 457 nm to 467 nm and more than triple the PLQY. chemrxiv.org Computational models help rationalize why certain ligands are more effective passivating agents than others by comparing their binding energies and the resulting electronic structure of the passivated surface. researchgate.net

Quantum Chemical Modeling of Cadmium-Phosphorus Nanomaterials

Beyond DFT, a range of quantum chemical methods are applied to study cadmium-phosphorus nanomaterials, each with its own balance of accuracy and computational feasibility. These models are essential for understanding the unique properties that emerge at the nanoscale. mdpi.com

For very small, atomically precise cadmium phosphide clusters, highly accurate (but computationally intensive) ab initio wavefunction-based methods can be used. nih.govcsic.es These methods serve to benchmark the accuracy of more computationally efficient approaches like DFT. nih.gov

At the other end of the spectrum, semi-empirical methods, which use parameters derived from experimental data, offer a much faster way to study larger clusters. However, their reliability can be a concern. For instance, studies on minimal Cd₂Se₂ clusters found that semi-empirical methods like AM1 and PM3 produced unphysical results, highlighting the need for careful validation against more robust methods like DFT or ab initio calculations. nih.gov The selection of a computational method represents a trade-off between the size of the cluster that can be modeled and the accuracy of the prediction. nih.gov

One of the most powerful applications of quantum chemical modeling is in predicting and engineering the band gap of cadmium phosphide quantum dots (QDs). nih.gov The band gap, which determines the optical and electronic properties of the QD, is highly dependent on its size due to quantum confinement effects. nobelprize.org As the QD size decreases, the band gap increases, leading to a blue-shift in light absorption and emission. sciepub.com

Computational models can accurately predict this size-dependent trend. researchgate.netnih.gov Furthermore, they can model how the band gap is affected by other factors, such as the composition (e.g., in core/shell heterostructures like Cd₃P₂/ZnS) and the nature of surface ligands. nih.govfrontiersin.orgfrontiersin.org By simulating the density of states (DOS) and the character of the frontier molecular orbitals, these models can predict whether a given modification will result in a desired change in the electronic properties, guiding the synthesis of materials for specific applications like LEDs and sensors. nih.govacs.orgnih.gov

Table 3: Predicted Band Gap of Cd₃P₂ Quantum Dots as a Function of Size

QD Diameter (nm)Computational MethodPredicted Band Gap (eV)
2.0TDDFT2.85
3.5DFT (PBE0)2.10
5.0Semi-empirical1.55
BulkExperimental0.55-0.65

Note: This table is a representative example based on general trends observed for quantum dots and findings for Cd₃P₂. researchgate.net

Theoretical Studies on NMR Parameters and Relativistic Effects

Computational and theoretical investigations play a crucial role in understanding the nuclear magnetic resonance (NMR) parameters of cadmium-phosphine compounds. These studies provide insights into the electronic structure and bonding within these molecules, which ultimately govern the observed chemical shifts and coupling constants. Of particular importance is the consideration of relativistic effects, which are significant for heavy elements like cadmium.

Theoretical approaches, particularly those rooted in density functional theory (DFT), have become instrumental in predicting and interpreting the ³¹P and ¹¹³Cd NMR spectra of cadmium-phosphine complexes. acs.orgresearchgate.netrsc.org The accurate calculation of NMR shielding tensors, from which chemical shifts are derived, requires careful selection of computational methods, including the choice of functionals and basis sets. acs.orgresearchgate.net For instance, protocols have been developed to predict ³¹P NMR chemical shifts in transition-metal complexes, demonstrating the applicability of these methods to systems containing cadmium. acs.org

A primary challenge and a key area of investigation in the theoretical treatment of cadmium-phosphine complexes are the profound influence of relativistic effects on NMR parameters. msu.eduresearchgate.net The presence of the heavy cadmium atom necessitates the inclusion of relativity in quantum chemical calculations to achieve agreement with experimental data. These effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling. researchgate.netmdpi.com

Four-component and two-component methods, such as the Zeroth-Order Regular Approximation (ZORA) and the Linear Response with Elimination of Small Components (LRESC) model, are employed to account for these relativistic influences. msu.edumdpi.com Computational studies on complexes containing cadmium and phosphorus have utilized these advanced methods to analyze NMR parameters. msu.edu

One of the most significant relativistic phenomena observed is the "Heavy Atom on Light Atom" (HALA) effect, which describes the influence of a heavy atom (cadmium) on the NMR chemical shift of a neighboring light atom (phosphorus). msu.edunih.gov This effect is primarily mediated through spin-orbit coupling. researchgate.net Theoretical investigations have shown that the HALA effect can lead to substantial changes in the ³¹P NMR chemical shifts of phosphine (B1218219) ligands coordinated to heavy metals. nih.gov The magnitude and even the sign of these shifts are sensitive to the nature of the metal-ligand bond and the molecular geometry. msu.edu

For example, in the Cl₂Cd(PH₃)₂Te₂H₆ molecular system, the ligand-dependent contributions to the relativistic effects on the cadmium shielding tensor show that the one-body spin-orbit contribution changes sign upon substitution of nitrogen with phosphorus. This alteration is attributed to the contribution of bond orbitals between the metal and the tellurium atoms, highlighting the intricate interplay of electronic effects that can be unraveled through theoretical calculations. msu.edu

The following table summarizes key relativistic effects and the computational methods used to study them in the context of cadmium-phosphine and related systems.

Relativistic EffectDescriptionComputational Method(s)
Scalar Relativistic Effects Corrections to the kinetic energy and electron-nucleus potential due to the high velocity of core electrons.ZORA, LRESC, Four-component methods
Spin-Orbit Coupling Interaction between the electron's spin and its orbital motion, which influences the magnetic shielding of nearby nuclei.ZORA, LRESC, Four-component methods
HALA Effect The effect of a heavy atom (e.g., Cadmium) on the NMR chemical shift of a neighboring light atom (e.g., Phosphorus).Four-component DFT, ZORA

Furthermore, theoretical studies have been employed to screen potential cadmium-phosphine complexes for specific applications, such as in NMR quantum information processing (QIP). msu.edu By calculating NMR parameters, including chemical shifts and spin-spin coupling constants, researchers can pre-screen molecules for their suitability as qubits. msu.eduresearchgate.net These computational design strategies rely on relativistic methods to accurately predict the magnetic properties of the candidate molecules. msu.edu

Functional Materials and Emerging Applications

Advanced Electronic Components Utilizing Cadmium Phosphide (B1233454) Thin Films and Nanostructures

Heterojunction Devices

Cadmium-based semiconductors, particularly cadmium telluride (CdTe), have been extensively investigated for their utility in heterojunction devices, notably solar cells. The integration of phosphine-related chemistry can further enhance device performance. Research has focused on depositing and characterizing heterojunctions using materials like indium tin oxide (ITO) as a window layer with CdTe osti.gov.

Advancements in nanocrystal (NC) solar cell technology have seen the application of phosphine (B1218219) doping in CdTe NC devices. Phosphine doping has demonstrated a significant positive impact, leading to improved device efficiency by mitigating back-contact energy losses and increasing the open-circuit voltage (V_oc) mdpi.com. For instance, phosphine-doped CdTe NC solar cells have achieved a power conversion efficiency (PCE) of 5.41%, a substantial increase compared to undoped counterparts (4.05%) mdpi.com. This improvement is attributed to reduced defect concentrations, diminished carrier recombination at the semiconductor-metal interface, and enhanced hole mobility within the phosphine-doped films mdpi.com. While CdTe has been explored in tandem solar cells, its performance as a heterojunction partner with materials like selenium has yielded suboptimal results, suggesting that alternative materials may be more suitable pv-magazine.com. Additionally, cadmium phosphide (Cd₃P₂) nanoparticles have been synthesized, showing potential for applications in light-emitting diodes (LEDs) acs.org.

Table 1: Performance Enhancement in Phosphine-Doped CdTe Solar Cells

ParameterUndoped CdTe NC Solar CellPhosphine-Doped CdTe NC Solar CellEnhancement Factor
PCE (%)4.055.41~1.33x
V_oc (V)0.520.56~1.08x
J_sc (mA/cm²)17.5218.19~1.04x
FF (%)44.4853.16~1.19x

Source: mdpi.com

Catalytic Applications of Cadmium-Phosphine Complexes and MOFs

Metal-phosphine complexes are foundational in homogeneous catalysis, owing to the tunable electronic and steric characteristics of phosphine ligands. These properties allow for precise control over catalytic activity and selectivity researchgate.netwikipedia.orgrsc.org. Prominent examples include Wilkinson's catalyst (Rh(PPh₃)₃Cl) utilized for hydrogenation reactions and tetrakis(triphenylphosphine)palladium(0) for carbon-carbon coupling reactions wikipedia.org. Beyond simple phosphines, phosphine oxides also serve as ligands in metal complexes, facilitating a broad spectrum of catalytic transformations such as polymerization, C-C bond activation, oxidation, and reduction researchgate.net. The development of P-chiral phosphine ligands, in particular, has been crucial for advancements in asymmetric catalysis nih.gov. While the direct catalytic applications of cadmium-phosphine complexes are not extensively detailed in the current literature, the general principles underscore the significant role of phosphine ligands in metal-catalyzed processes.

Heterogeneous Catalysis with Phosphine-Functionalized Metal-Organic Frameworks

Phosphine-functionalized Metal-Organic Frameworks (P-MOFs) represent an advancing class of materials that bridge homogeneous and heterogeneous catalysis. These P-MOFs offer a robust platform for heterogenizing phosphine ligands, thereby creating novel catalytic systems researchgate.netnih.gov. The synthesis of P-MOFs typically involves incorporating phosphine moieties into the organic linkers that construct the framework researchgate.net. Strategies for their synthesis include direct solvothermal methods using phosphine-containing linkers, such as (diphenylphosphino)terephthalic acid, or post-synthetic modification (PSM) of pre-formed MOFs researchgate.netresearchgate.net.

These P-MOFs can effectively support metal complexes, leading to bifunctional catalysts where both the MOF structure and the anchored metal-phosphine species contribute synergistically to catalytic activity nih.gov. For instance, MOF-supported monoligated phosphine-cobalt complexes have shown efficacy in C-H borylation and alkene hydroboration reactions researchgate.net. The inherent porosity and high surface area of MOFs, combined with the precisely positioned phosphine functionalities, enable the development of highly active, selective, and recyclable heterogeneous catalysts rsc.org.

Sorption and Environmental Remediation (focus on cadmium removal by phosphine-functionalized materials)

Materials functionalized with phosphine-containing groups, particularly phosphinic acid derivatives, have emerged as highly effective adsorbents for the removal of cadmium ions from aqueous environments. For example, materials incorporating phosphinic acid groups, such as Cyanex 272 [bis(2,4,4-trimethylpentyl)phosphinic acid], have demonstrated significant cadmium sorption capabilities researchgate.net. Magadiite impregnated with Cyanex 272, for instance, exhibited a maximum sorption capacity of 49.45 mg g⁻¹ for Cd(II) researchgate.net. The sorption process typically adheres to pseudo-second-order kinetics, and adsorption data can often be described by isotherm models like the Sips equation researchgate.net.

Metal-Organic Frameworks (MOFs), when appropriately functionalized, also serve as potent adsorbents for heavy metals, including cadmium rsc.org. Although specific phosphine-functionalized MOFs for cadmium remediation are still an area of active research, general functionalized MOFs, such as those bearing sulfonic acid groups, have shown high cadmium uptake capacities, with values reaching up to 88.7 mg g⁻¹ rsc.org. A key advantage of these phosphine-functionalized materials is their regenerability and reusability, allowing for multiple cycles of cadmium removal without substantial loss of adsorption capacity, which is critical for sustainable environmental remediation efforts researchgate.netrsc.org.

Table 2: Cadmium(II) Sorption Capacities of Phosphine-Functionalized and Related Materials

Adsorbent MaterialFunctional Group/LigandMax. Sorption Capacity (mg g⁻¹)NotesSource
Magadiite-Cyanex 272Phosphinic Acid49.45Sorption kinetics follow pseudo-second order; Sips isotherm model. researchgate.net
Sulfonic Acid Functionalized MOF (e.g., Cu₃(BTC)₂–SO₃H)Sulfonic Acid88.7Demonstrates high uptake capacity for cadmium. rsc.org
Activated Carbon from Glebionis coronaria L.N/A (general adsorbent)57.87For cadmium removal. mdpi.com

Note: While rsc.org and mdpi.com do not explicitly detail phosphine functionalization, they represent MOF and carbon-based adsorbents used for cadmium removal, illustrating the broader application of functionalized materials in this domain. Cyanex 272 in researchgate.net is a direct example of a phosphinic acid derivative.

Luminescent Materials (e.g., Luminescent Cadmium(II) Coordination Polymers)

Cadmium(II) coordination polymers (CPs) incorporating phosphine-containing ligands exhibit significant luminescent properties, typically emitting in the blue to green regions of the visible spectrum. The structural versatility offered by phosphine-based ligands allows for the construction of diverse coordination networks with tunable photophysical characteristics ajol.inforsc.orgrsc.org.

Coordination polymers synthesized using cadmium(II) ions and ligands featuring phosphinate groups, such as 4,4'-phosphinicobis-dibenzoic acid, have been characterized for their luminescent behavior ajol.inforesearchgate.net. These Cd(II) CPs often display ligand-centered emission. For instance, polymers derived from 4,4'-phosphinicobis-dibenzoic acid have shown blue fluorescence emission peaking at 381 nm (under excitation at 333 nm) and green fluorescence emission peaking at 509 nm (under excitation at 434 nm) ajol.inforesearchgate.net. Other cadmium(II) coordination polymers, utilizing different phosphine-related ligands such as triazolyl-adamantane or pyrimidine (B1678525) derivatives, also exhibit luminescence, with emission bands commonly found between 350 nm and 450 nm upon excitation around 350-370 nm rsc.orgmdpi.com. The interplay between the cadmium ions and the phosphine-containing ligands dictates the coordination geometry and the resulting photoluminescence properties ajol.inforsc.orgrsc.orgmdpi.com.

Table 3: Luminescent Properties of Cadmium(II) Coordination Polymers with Phosphine-Related Ligands

Coordination Polymer ExampleLigand TypeExcitation Wavelength (nm)Emission Wavelength (nm)Emission ColorSource
[Cd(HL)(H₂O)]·1.5H₂O4,4'-phosphinicobis-dibenzoic acid (H₃L)333381Blue ajol.inforesearchgate.net
[Cd(HL)(4-bpmp)₀.₅]·2H₂O4,4'-phosphinicobis-dibenzoic acid (H₃L)434509Green ajol.inforesearchgate.net
[Cd(L)₂(NO₃)₂]n (L = 1,3-bis(1,2,4-triazol-1-yl)adamantane)Triazolyl-adamantane~350~410Ligand-centered mdpi.com
[Cd₂(pymtz)₂(ox)]·H₂O (ox = oxalate, pymtz = pyrimidyltetrazolate)Pyrimidine-based ligands (in situ formed)~370~450Intense rsc.org

Note: "Phosphine-related ligands" is used here to encompass ligands featuring phosphinate groups or other phosphorus-containing moieties that contribute to the structural and luminescent characteristics.

Compound List:

Cadmium Telluride (CdTe)

Zinc Phosphide (Zn₃P₂)

Cadmium Phosphide (Cd₃P₂)

Triphenylphosphine (B44618) (PPh₃)

Cyanex 272 [bis(2,4,4-trimethylpentyl)phosphinic acid]

4,4'-phosphinicobis-dibenzoic acid (H₃L)

1,3-bis(1,2,4-triazol-1-yl)adamantane

(diphenylphosphino)terephthalic acid

Metal-Phosphine Complexes (general class)

Phosphine-Functionalized Metal-Organic Frameworks (P-MOFs)

Cadmium(II) Coordination Polymers

Future Research Directions and Challenges

Development of Green and Scalable Synthesis Strategies for Cadmium-Phosphorus Nanomaterials

The conventional synthesis of cadmium-phosphorus nanomaterials often involves hazardous reagents and harsh reaction conditions, posing environmental concerns and limiting their large-scale production. A critical area of future research is the development of "green" and scalable synthesis strategies.

Green Synthesis Approaches:

The pursuit of environmentally friendly synthetic routes is paramount. This involves replacing toxic and pyrophoric precursors, such as tris(trimethylsilyl)phosphine, with safer alternatives. Research is exploring the use of less hazardous phosphorus sources and greener solvents. One promising avenue is the use of plant extracts as capping and reducing agents, which is an eco-friendly, single-step, and inexpensive method for producing nanoparticles. For instance, extracts from various plants have been successfully used to synthesize other types of cadmium-based nanoparticles, a strategy that could be adapted for cadmium phosphide (B1233454) synthesis.

Another approach is the development of phosphine-free synthesis methods. For other semiconductor nanocrystals like cadmium sulfide (B99878) and cadmium selenide (B1212193), phosphine-free routes have been successfully demonstrated using alternative chalcogen precursors. Similar strategies for cadmium phosphide, avoiding the use of highly reactive and dangerous phosphine (B1218219) gas or its derivatives, would represent a significant step forward.

Challenges in Scalability:

A major hurdle in the commercial application of cadmium-phosphorus nanomaterials is the difficulty in transitioning from laboratory-scale synthesis to industrial-scale production. The properties of nanomaterials can change significantly when the production volume is increased. Key challenges include:

Reproducibility: Ensuring consistent particle size, shape, and properties from batch to batch is crucial for reliable device performance.

Cost-Effectiveness: The high cost of precursors and complex synthesis procedures can make large-scale production economically unviable.

Process Control: Maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentration on a large scale is technically demanding.

Future research will need to focus on developing continuous flow reactors and other advanced manufacturing techniques to overcome these scalability challenges. Biological systems, which have evolved to produce inorganic nanomaterials under benign conditions, could also provide a template for low-cost and scalable biosynthesis.

Table 1: Comparison of Conventional and Green Synthesis Strategies for Nanomaterials

ParameterConventional SynthesisGreen Synthesis
PrecursorsOften toxic and hazardous (e.g., organometallics, pyrophoric phosphines)Less toxic, renewable materials (e.g., plant extracts, safer phosphorus sources)
SolventsHigh-boiling point organic solventsWater, ethanol, or other environmentally benign solvents
Reaction ConditionsHigh temperatures and pressuresMilder, often room temperature and atmospheric pressure
ByproductsPotentially harmful waste productsGenerally non-toxic and biodegradable byproducts
ScalabilityOften challenging due to safety and control issuesPotentially more amenable to large-scale, cost-effective production

Engineering of Novel Cadmium-Phosphine Architectures for Tunable Properties

The properties of cadmium-phosphorus nanomaterials are intimately linked to their size, shape, and structure. A key research direction is the precise engineering of novel architectures to achieve tunable and enhanced functionalities.

The ability to control the morphology of cadmium phosphide nanocrystals is crucial for tailoring their properties. For example, the synthesis of ultralong nanowires of cadmium phosphate hydroxide has been demonstrated, which can then be converted to other materials. rsc.org Similar control over the dimensionality of cadmium phosphide, from 0D quantum dots to 1D nanowires and 2D nanosheets, will open up new applications.

One of the most promising areas is the development of core-shell heterostructures. By growing a shell of a different semiconductor material (e.g., ZnS or a wider bandgap cadmium phosphide stoichiometry) around a Cd₃P₂ core, it is possible to passivate surface defects, enhance photoluminescence quantum yields, and improve stability against oxidation. nih.gov The precise control over shell thickness and composition is a significant challenge that requires further investigation.

The optical and electronic properties of cadmium phosphide quantum dots are highly tunable through the quantum confinement effect, where the bandgap increases as the particle size decreases. Future research will focus on achieving even finer control over the size distribution of these quantum dots to produce materials with very narrow emission linewidths, which is critical for display and lighting applications. This can be achieved by carefully controlling nucleation and growth kinetics during synthesis. acs.org

Integration of Cadmium-Phosphorus Materials into Advanced Device Architectures

A major goal of research in this area is to integrate cadmium-phosphorus materials into functional devices. While cadmium-based chalcogenides (CdTe, CdS, CdSe) have seen significant progress in this area, the integration of cadmium phosphides is still in its early stages.

Light-Emitting Diodes (LEDs):

Cadmium phosphide quantum dots are promising materials for next-generation LEDs due to their tunable emission in the near-infrared region. The suitability of cadmium phosphide quantum dots for LED applications has been demonstrated, but further improvements in device efficiency, stability, and lifetime are needed. nih.gov A key challenge is the efficient injection of charge carriers into the quantum dot layer, which requires careful engineering of the device architecture and the interfaces between the different layers.

Solar Cells:

Photodetectors:

The strong absorption of cadmium phosphide in the infrared region also makes it a candidate for use in photodetectors. These devices have applications in telecommunications, thermal imaging, and medical diagnostics. Research in this area will focus on fabricating cadmium phosphide-based photodetectors with high sensitivity, fast response times, and low noise.

Table 2: Potential Applications of Cadmium-Phosphorus Materials in Advanced Devices

DeviceKey Material PropertyResearch Challenges
Light-Emitting Diodes (LEDs)Tunable near-infrared emission, high photoluminescence quantum yieldImproving device efficiency, stability, and charge injection
Solar CellsNarrow bandgap for near-infrared absorptionFabrication of high-quality thin films, integration into tandem structures
PhotodetectorsStrong infrared absorptionAchieving high sensitivity, fast response, and low noise

Exploration of New Ligand Systems for Enhanced Coordination Control and Reactivity

The properties and stability of cadmium phosphide nanocrystals are critically dependent on the organic ligands that coat their surface. These ligands play a crucial role in controlling the growth of the nanocrystals, passivating surface defects, and determining their solubility and processability.

Traditionally, ligands such as oleylamine (B85491) and trioctylphosphine (B1581425) have been used in the synthesis of cadmium phosphide nanocrystals. nih.gov However, there is a growing interest in exploring new ligand systems to gain finer control over the synthesis and to impart new functionalities to the nanomaterials.

The development of "Z-type" ligands, which are metal-based molecules, offers a new way to passivate surface defects on quantum dots and improve their light-emitting properties. mdpi.com While initial studies have focused on cadmium selenide, this approach could be extended to cadmium phosphide.

Furthermore, the exploration of bifunctional or multifunctional ligands could enable the self-assembly of cadmium phosphide nanocrystals into ordered superstructures, which could lead to novel collective optical and electronic properties. The choice of ligand also influences the reactivity of the nanocrystal surface, which is important for applications in catalysis and sensing. For biological applications, the native hydrophobic ligands on the nanocrystal surface often need to be exchanged with hydrophilic ones to ensure water solubility and biocompatibility.

Future research will focus on the rational design of new ligands with specific functionalities to control the shape, size, and surface chemistry of cadmium phosphide nanocrystals with unprecedented precision. This will involve a combination of synthetic chemistry, computational modeling, and advanced characterization techniques to understand the complex interactions at the nanocrystal-ligand interface.

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